3-Oxo-1,2,3lambda~5~-benzothiadiazole
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Overview
Description
3-Oxo-1,2,3lambda~5~-benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring.
Preparation Methods
3-Oxo-1,2,3lambda~5~-benzothiadiazole can be synthesized through several methods. One common method involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method is the Herz reaction, where anilines are converted to benzothiadiazole by treatment with disulfur dichloride, followed by diazotisation . These methods provide efficient routes to produce the compound with high yields.
Chemical Reactions Analysis
3-Oxo-1,2,3lambda~5~-benzothiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is less nucleophilic than naphthalene, making nitration reactions slow . It is a very weak base, and alkylation reactions typically result in the formation of the 3-amino quaternary salt . Common reagents used in these reactions include sodium nitrite, disulfur dichloride, and various alkylating agents.
Scientific Research Applications
3-Oxo-1,2,3lambda~5~-benzothiadiazole has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In industry, it is used in the production of various materials and chemicals . The compound’s unique structural properties make it a valuable tool for researchers in these fields.
Mechanism of Action
The mechanism of action of 3-Oxo-1,2,3lambda~5~-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form complexes with metal ions and other molecules . These interactions can influence various biological processes, making the compound a potential candidate for drug development and other applications.
Comparison with Similar Compounds
3-Oxo-1,2,3lambda~5~-benzothiadiazole can be compared with other similar compounds, such as benzothieno[3,2’-f][1,3]oxazepines and 2-oxo-2H-spiro[benzothiophene-3,3’-pyrrolines] . These compounds share similar structural features but differ in their chemical reactivity and applications. The unique properties of this compound, such as its ability to form stable complexes with metal ions, set it apart from these similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and ability to undergo various chemical reactions make it a valuable tool for researchers in chemistry, biology, and industry. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for future applications.
Properties
CAS No. |
111862-16-9 |
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Molecular Formula |
C6H4N2OS |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
3-oxido-1,2,3-benzothiadiazol-3-ium |
InChI |
InChI=1S/C6H4N2OS/c9-8-5-3-1-2-4-6(5)10-7-8/h1-4H |
InChI Key |
MIAPFQODYCWNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=NS2)[O-] |
Origin of Product |
United States |
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